molecular formula C12H15NO2S B11263844 ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate

ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate

Cat. No.: B11263844
M. Wt: 237.32 g/mol
InChI Key: ORCJMOFNEACBFX-UHFFFAOYSA-N
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Description

Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate is a heterocyclic compound with a unique structure that includes a thieno[3,2-b]pyrrole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl diazoacetate under mild conditions . Another method includes the reaction of 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid with ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead tetraacetate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various esters or amides .

Scientific Research Applications

Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other thieno[3,2-b]pyrrole derivatives .

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate

InChI

InChI=1S/C12H15NO2S/c1-5-15-12(14)9-8(4)16-11-6(2)7(3)13-10(9)11/h13H,5H2,1-4H3

InChI Key

ORCJMOFNEACBFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1NC(=C2C)C)C

Origin of Product

United States

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